molecular formula C9H7IN2O B12444679 3-(3-Iodophenyl)-1,2-oxazol-5-amine

3-(3-Iodophenyl)-1,2-oxazol-5-amine

Katalognummer: B12444679
Molekulargewicht: 286.07 g/mol
InChI-Schlüssel: XAUSCYHGWKQHSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Iodophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles It features an iodophenyl group attached to an oxazole ring, which is further substituted with an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the iodophenyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-iodoaniline with glyoxal in the presence of a base can lead to the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale reactions. These methods often focus on improving yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Iodophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

3-(3-Iodophenyl)-1,2-oxazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(3-Iodophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to certain enzymes or receptors, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(3-Iodophenyl)-1,2-oxazol-5-amine is unique due to the presence of both an oxazole ring and an amine group, which can confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H7IN2O

Molekulargewicht

286.07 g/mol

IUPAC-Name

3-(3-iodophenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H7IN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2

InChI-Schlüssel

XAUSCYHGWKQHSK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)I)C2=NOC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.